molecular formula C7H8ClN2O2- B100060 4-Nitrobenzylamine hydrochloride CAS No. 18600-42-5

4-Nitrobenzylamine hydrochloride

Cat. No. B100060
CAS RN: 18600-42-5
M. Wt: 188.61 g/mol
InChI Key: SMIXZZMSWYOQPW-UHFFFAOYSA-N
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Description

4-Nitrobenzylamine hydrochloride is a chemical compound that has been studied for its ability to chemically modify other materials, such as graphite powder and multiwalled carbon nanotubes (MWCNTs). The compound has been shown to partially intercalate at localized edge-plane or edge-plane-like defect sites on these materials, which has been supported by a range of experimental data including electrochemistry, electron microscopy, and X-ray powder diffraction .

Synthesis Analysis

The synthesis of heterocyclic compounds using 4-nitrobenzylamine hydrochloride as a precursor or intermediate is not directly described in the provided papers. However, related compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid have been used as multireactive building blocks for the preparation of substituted nitrogenous heterocycles, which are important in drug discovery . This suggests that 4-nitrobenzylamine hydrochloride could potentially be used in similar synthetic pathways.

Molecular Structure Analysis

The molecular structure of 4-nitrobenzylamine hydrochloride has been characterized using techniques such as X-ray photoelectron spectroscopy (XPS). The partial intercalation of 4-nitrobenzylamine into materials like graphite powder and MWCNTs has been observed, providing insights into the molecular interactions between 4-nitrobenzylamine and these substrates .

Chemical Reactions Analysis

4-Nitrobenzylamine hydrochloride is involved in various chemical reactions. For instance, 4-nitrobenzyl(α-amino)phosphonic acids, which may be derived from 4-nitrobenzylamine, undergo C-P bond cleavage and subsequent transformation into azoxybenzene and azobenzene derivatives when treated with aqueous sodium hydroxide. This reaction is an example of an intramolecular redox reaction, where the phosphonate moiety is oxidized to phosphate . Additionally, the reaction of 4-nitrobenzylidene dichloride with hydroxide ion results in dimeric type products and provides kinetic evidence supporting an electron transfer or radical mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrobenzylamine hydroxide are not explicitly detailed in the provided papers. However, the ability of 4-nitrobenzylamine to intercalate into graphite powder and MWCNTs suggests that it has specific chemical affinities and reactivities that enable it to interact with these substrates. The use of electrochemistry, electron microscopy, and X-ray powder diffraction to study these interactions provides indirect information about the physical and chemical properties of 4-nitrobenzylamine hydrochloride .

Scientific Research Applications

Synthesis and Organic Chemistry

4-Nitrobenzylamine hydrochloride is utilized in the synthesis of various organic compounds. Wang Ling-ya (2015) highlights its role as an intermediate in organic synthesis, particularly in medicine, pesticides, and chemical fields. The study discusses a synthesis method involving methylene chloride as the reaction solvent, which is advantageous due to low production cost, simple operation, and environmental friendliness (Wang Ling-ya, 2015).

Material Science and Nanotechnology

Research by Gregory Wildgoose et al. (2005) shows the application of 4-Nitrobenzylamine in modifying graphite powder and multiwalled carbon nanotubes (MWCNTs). The study demonstrates that 4-Nitrobenzylamine can partially intercalate at edge-plane defect sites on these materials, providing insights into its potential use in material science and nanotechnology (Gregory Wildgoose et al., 2005).

Protective Groups in Organic Synthesis

Koichi Kukase et al. (1990) describe the use of the 4-nitrobenzyl group, derived from 4-Nitrobenzylamine, for protecting hydroxyl functions in organic molecules. This group can be selectively removed in the presence of other benzyl-type protecting groups, offering versatility in synthetic chemistry (Koichi Kukase et al., 1990).

Biomedical Applications

The study by M. Hay et al. (1999) explores the role of 4-Nitrobenzyl carbamates, related to 4-Nitrobenzylamine, as triggers for bioreductive drugs. This research is significant in the context of designing drugs that target hypoxic tumor cells, demonstrating the potential biomedical applications of derivatives of 4-Nitrobenzylamine (M. Hay et al., 1999).

Catalysis and Chemical Reactions

The research conducted by J. Vicente et al. (1995) involves the synthesis of chiral cyclopalladated complexes derived from (S)-α-methyl-4-nitrobenzylamine, a compound closely related to 4-Nitrobenzylamine. This study highlights the application of 4-Nitrobenzylamine derivatives in catalysis and the synthesis of complex organic compounds (J. Vicente et al., 1995).

Safety And Hazards

4-Nitrobenzylamine hydrochloride causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .

properties

IUPAC Name

(4-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIXZZMSWYOQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzylamine hydrochloride

CAS RN

18600-42-5
Record name Benzenemethanamine, 4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitrobenzylammonium hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
GG Wildgoose, SJ Wilkins, GR Williams… - …, 2005 - Wiley Online Library
… To liberate the free amine, the following procedure was used: 4-nitrobenzylamine hydrochloride salt (2.0 g, 0.011 mmol) was dissolved in water (40 cm 3 ), and sodium hydroxide (20 cm …
J Vicente, I Saura-Llamas, MG Palin… - Journal of the Chemical …, 1995 - pubs.rsc.org
… Complex 1 b can also be obtained by treating (S) -a-methyl-4-nitrobenzylamine hydrochloride with Pd(O,CMe), (1 : 1) in acetone. These complexes are the first orthometallated …
Number of citations: 48 pubs.rsc.org
GG Wildgoose, ME Hyde, NS Lawrence, HC Leventis… - Langmuir, 2005 - ACS Publications
… To liberate the free amine, the following procedure was used: 4-Nitrobenzylamine hydrochloride salt (2.0 g, 0.011 mM) was dissolved in water (40 cm 3 ), and sodium hydroxide (20 cm …
Number of citations: 26 pubs.acs.org
R Nasraoui, D Floner, C Paul-Roth… - Journal of Electroanalytical …, 2010 - Elsevier
… Then, the electrode was refluxed for 24 h in anhydrous dichloromethane in the presence of 1 mL of triethylamine and 50 mg of cyclam or 4-nitrobenzylamine hydrochloride. The …
Number of citations: 38 www.sciencedirect.com
MA Tius, S Ali - The Journal of Organic Chemistry, 1982 - ACS Publications
… , 3218-02-8; 2-methylbenzylamine hydrochloride, 14865-38-4; 2-methoxybenzylamine, 6850-57-3; 4-chlorobenzylamine hydrochloride, 42365-43-5; 4-nitrobenzylamine hydrochloride, …
Number of citations: 36 pubs.acs.org
B Feier, I Fizesan, C Mériadec, SA Girard… - Journal of …, 2015 - Elsevier
… in anhydrous dichloromethane and then, the electrode was placed in a solution of anhydrous dichloromethane, 1 mL of triethylamine and 100 mg of 4-nitrobenzylamine hydrochloride or …
Number of citations: 21 www.sciencedirect.com
A Kirkpatrick, JA Maclaren - Australian Journal of Chemistry, 1977 - CSIRO Publishing
Syntheses of azo dyes which incorporate a bisulphite-isocyanate adduct as a ?masked? reactive group are described. Two general methods are used. One is based on couplings with …
Number of citations: 9 www.publish.csiro.au
LF Blackwell, A Fischer, IJ Miller, RD Topsom… - Journal of the …, 1964 - pubs.rsc.org
… Attempts were made to obtain the free base from 4-nitrobenzylamine hydrochloride. Although on one occasion colourless crystals were obtained, these rapidly turned brown and …
Number of citations: 37 pubs.rsc.org
S Dauphas, A Corlu, C Guguen-Guillouzo… - New Journal of …, 2008 - pubs.rsc.org
… These surfaces were allowed to react either with 4-nitrobenzylamine hydrochloride used as redox probe (5 g L −1 ), either with anti-transferrin antibody (2 g L −1 ) in pH 7.4 PBS for 3 h …
Number of citations: 22 pubs.rsc.org
HC Brown, YM Choi, S Narasimhan - The Journal of Organic …, 1982 - ACS Publications
A dramatic increase in the rate of reduction of esters by borane-dimethyl sulfide (BMS) is observedwhen dimethyl sulfide is removedfrom the reaction mixture. On the basis of this …
Number of citations: 253 pubs.acs.org

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